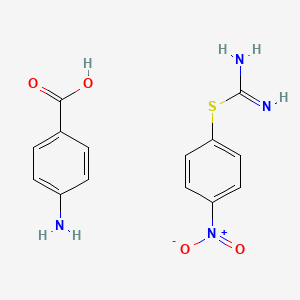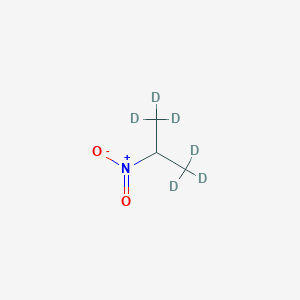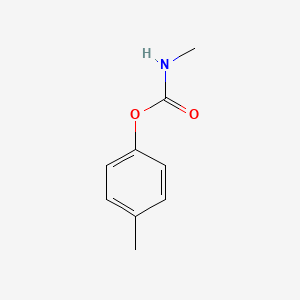
Carbamic acid, methyl-, 4-methylphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, methyl-, 4-methylphenyl ester, also known as methyl 4-methylphenylcarbamate, is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.1891 g/mol . This compound is part of the carbamate family, which are esters of carbamic acid. It is characterized by the presence of a carbamate group (-NHCOO-) attached to a 4-methylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carbamic acid, methyl-, 4-methylphenyl ester can be synthesized through the reaction of 4-methylphenyl isocyanate with methanol. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to proceed efficiently .
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale reaction of 4-methylphenyl isocyanate with methanol. This process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Types of Reactions:
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can participate in such reactions under appropriate conditions, leading to various oxidized or reduced derivatives.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) in aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products Formed:
Hydrolysis: 4-methylphenol and methyl carbamate.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, methyl-, 4-methylphenyl ester has several applications in scientific research:
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Wirkmechanismus
The mechanism of action of carbamic acid, methyl-, 4-methylphenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, methyl-, 3-methylphenyl ester: Similar structure but with the methyl group in the meta position.
Carbamic acid, phenyl-, methyl ester: Lacks the methyl group on the phenyl ring.
Uniqueness: Carbamic acid, methyl-, 4-methylphenyl ester is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural feature can lead to differences in its chemical behavior and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
1129-48-2 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
(4-methylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C9H11NO2/c1-7-3-5-8(6-4-7)12-9(11)10-2/h3-6H,1-2H3,(H,10,11) |
InChI-Schlüssel |
ZHXCDUWUCWUEPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B13752944.png)
![n-[(Benzyloxy)carbonyl]leucylleucinamide](/img/structure/B13752950.png)
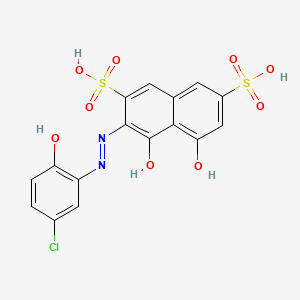
![3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13752955.png)
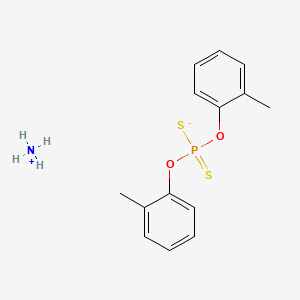
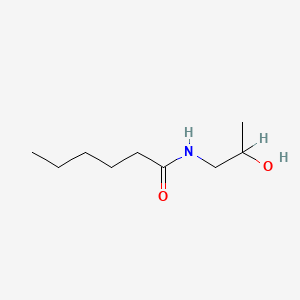

![Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13752964.png)
![N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea](/img/structure/B13752966.png)

![1,7-Bis(dimethylamino)-4-[2-(2-phenylethyl)phenyl]heptan-4-ol--hydrogen chloride (1/2)](/img/structure/B13752969.png)

